Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and various substituents, including a benzyl group and a chlorophenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with altered functional groups, while reduction may lead to the formation of reduced oxazole compounds.
Scientific Research Applications
Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-benzyl-5-{[(2-methylphenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate: Similar structure with a methyl group instead of a chlorine atom.
Dimethyl (2-benzyl-5-{[(2-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20ClN2O4P |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-benzyl-N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20ClN2O4P/c1-24-27(23,25-2)19-18(21-13-15-10-6-7-11-16(15)20)26-17(22-19)12-14-8-4-3-5-9-14/h3-11,21H,12-13H2,1-2H3 |
InChI Key |
YDXSGYDUKATUDW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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